Product packaging for 2-Amino-5-bromo-3-nitropyridine(Cat. No.:CAS No. 6945-68-2)

2-Amino-5-bromo-3-nitropyridine

Cat. No.: B172296
CAS No.: 6945-68-2
M. Wt: 218.01 g/mol
InChI Key: QOOCOFOGYRQPPN-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridines in Organic Synthesis

Substituted pyridines are a class of organic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials. semanticscholar.orgnumberanalytics.com The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, can be modified with various functional groups to create a diverse range of molecules with specific properties. numberanalytics.comwikipedia.org This versatility has drawn the attention of chemists for decades, leading to the development of numerous synthetic methods to create these valuable compounds. semanticscholar.orgbohrium.com The presence of the nitrogen atom in the pyridine ring makes it more reactive than benzene (B151609) to both electrophilic and nucleophilic reagents, further expanding its synthetic utility. semanticscholar.orgwikipedia.org

Relevance of 2-Amino-5-bromo-3-nitropyridine in Medicinal Chemistry Research

Within the broad class of substituted pyridines, this compound serves as a crucial intermediate in the development of new therapeutic agents. chemimpex.com Its distinct arrangement of functional groups allows for targeted chemical modifications, facilitating the creation of novel compounds with potential biological activities. chemimpex.com Researchers have utilized this compound as a foundational element in the synthesis of molecules aimed at treating bacterial infections and various forms of cancer. chemimpex.com The reactivity of its amino, bromo, and nitro groups provides multiple points for chemical reactions, enabling the construction of complex molecular structures with desired medicinal properties. chemimpex.com

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted, extending beyond its role in medicinal chemistry. The compound is also explored for its potential in the development of new agrochemicals, where it can be used to create more effective pesticides and herbicides. chemimpex.com Furthermore, its unique electronic properties have made it a subject of interest in materials science, particularly in the creation of conductive polymers and organic electronic devices. chemimpex.com The compound is also a valuable tool for researchers developing new synthetic methodologies, as its reactivity can lead to the discovery of innovative chemical transformations. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C5H4BrN3O2 chemimpex.comnih.gov
Molecular Weight 218.01 g/mol chemimpex.comnih.gov
Appearance Yellow-brown crystalline powder chemicalbook.com
Melting Point 205-208 °C chemicalbook.com
CAS Number 6945-68-2 nih.gov

This table summarizes key physical and chemical properties of this compound.

Synthesis and Reactions

The primary synthesis of this compound often starts from 2-Amino-5-bromopyridine (B118841). chemicalbook.com A common method involves the nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid. orgsyn.org The resulting yellow precipitate of this compound can then be collected and purified. orgsyn.org

One of the key reactions of this compound is its use as an intermediate in the synthesis of 2,3-diaminopyridine (B105623). chemicalbook.com This is typically achieved through the reduction of the nitro group. orgsyn.org This transformation highlights the utility of this compound as a stepping stone to other functionalized pyridines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrN3O2 B172296 2-Amino-5-bromo-3-nitropyridine CAS No. 6945-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCOFOGYRQPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219611
Record name 2-Amino-5-bromo-3-nitropyridine
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Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-68-2
Record name 5-Bromo-3-nitro-2-pyridinamine
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Record name 2-Amino-5-bromo-3-nitropyridine
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Record name 6945-68-2
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Record name 2-Amino-5-bromo-3-nitropyridine
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Reaction Pathways and Mechanistic Insights of 2 Amino 5 Bromo 3 Nitropyridine

Influence of Functional Groups on 2-Amino-5-bromo-3-nitropyridine Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric properties of its amino, nitro, and bromo substituents.

The reactivity of the pyridine (B92270) ring in this compound is heavily influenced by the powerful, and opposing, electronic effects of the amino and nitro groups.

Nitro Group (-NO₂): The nitro group at the 3-position is a potent electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). georganics.sk This group strongly deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (C-2, C-4, and C-6). georganics.sk

Amino Group (-NH₂): Conversely, the amino group at the 2-position is a strong electron-donating group, primarily through its resonance effect (+M). This group activates the ring, especially towards electrophilic substitution.

The simultaneous presence of these groups creates a "push-pull" system. The strong deactivating nature of the nitro group generally dominates, rendering the molecule susceptible to nucleophilic attack. smolecule.com Computational studies using Density Functional Theory (DFT) help visualize this electronic distribution. Molecular Electrostatic Potential (MEP) analysis identifies the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For related bromonitropyridine structures, the area around the nitro group is highly electron-poor (electrophilic), while the amino group contributes to electron density. researchgate.net

The bromine atom at the 5-position plays a crucial role in the reactivity of this compound. Halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal (-I effect). In the context of nucleophilic aromatic substitution, the bromine atom can function as a good leaving group. Its presence at the 5-position is often a result of the synthetic strategy used to prepare the molecule. The direct nitration of 2-aminopyridine (B139424) tends to yield the 5-nitro isomer as the major product. google.com To achieve nitration at the 3-position, the 5-position is first blocked by bromination, highlighting the directing effects of the amino group in the precursor, 2-aminopyridine. google.comresearchgate.net

Substitution Reactions Involving this compound

The unique electronic arrangement of this compound allows it to participate in specific substitution reactions, primarily nucleophilic substitutions.

The electron-deficient nature of the pyridine ring, exacerbated by the potent nitro group, makes nucleophilic aromatic substitution (SNAr) a predominant reaction pathway. georganics.sk The positions activated by the nitro group are susceptible to attack by nucleophiles.

One significant reaction involves the diazotization of the 2-amino group, followed by a Sandmeyer-type reaction. For instance, the amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a nucleophile. smolecule.com An optimized process for converting this compound into 5-bromo-2-chloro-3-nitropyridine (B118568) utilizes this principle with lithium chloride as the chloride source, achieving high yields. smolecule.com

In related nitropyridine systems, the nitro group itself can be displaced by a strong nucleophile under specific conditions, a reaction that has been utilized in the synthesis of radiolabeled imaging agents. mdpi.com While the bromine at C-5 is not as activated as positions ortho or para to the nitro group, it can still be displaced in certain substitution reactions.

Table 1: Examples of Substitution Reactions
ReactantReagentsProductReaction TypeReference
This compound1. Diazotization (e.g., with NaNO₂/H⁺) 2. Lithium chloride (LiCl)5-Bromo-2-chloro-3-nitropyridineDiazotization followed by Nucleophilic Substitution smolecule.com

Electrophilic aromatic substitution on this compound is generally disfavored. The pyridine nitrogen and the strongly deactivating nitro and bromo groups combine to make the aromatic ring highly electron-poor and resistant to attack by electrophiles. georganics.sksmolecule.com Although the amino group at C-2 is a powerful activating group, its influence is largely negated by the cumulative deactivating effects of the rest of the molecule. Therefore, forcing electrophilic substitution reactions on this substrate is synthetically challenging and not a commonly employed pathway. chemimpex.com

Reduction Reactions of the Nitro Group in this compound

A key and synthetically useful reaction of this compound is the reduction of its nitro group. This transformation converts the 3-nitro group into a 3-amino group, yielding 2,3-diamino-5-bromopyridine (B182523). researchgate.netorgsyn.org This diamine is a valuable precursor for the synthesis of more complex heterocyclic systems, such as azabenzimidazoles, which have been investigated for their biological activities. researchgate.net

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C). vulcanchem.com

Metal-Acid Systems: A widely used and effective method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. researchgate.netorgsyn.org For example, the reduction with iron and hydrochloric acid in ethanol (B145695) can afford 2,3-diamino-5-bromopyridine in good yield. researchgate.net

Derivatization Reactions of the Amino Group

The amino group at the C2 position of this compound is a key site for synthetic modification. Its nucleophilic character allows for a range of derivatization reactions, including diazotization and condensation, which open pathways to a variety of other functionalized pyridine compounds.

One of the fundamental transformations of the 2-amino group is its conversion into a diazonium salt. This reaction typically involves treatment with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium. The resulting diazonium intermediate is highly versatile and can be subsequently displaced by various nucleophiles. For instance, a Sandmeyer-type reaction can be employed to replace the amino group with a chloro group, yielding 5-bromo-2-chloro-3-nitropyridine. smolecule.com This conversion is a crucial step in the synthesis of more complex heterocyclic structures. smolecule.com An optimized protocol for this transformation utilizes lithium chloride as the chloride source, achieving high yields. smolecule.com

Furthermore, the strategic reduction of the nitro group at the C3 position to yield 2,3-diamino-5-bromopyridine provides a precursor where the newly formed amino group at C3 can undergo selective derivatization. orgsyn.orgarkat-usa.org The differential reactivity of the two amino groups in the resulting diamine allows for regioselective reactions. For example, condensation with various benzaldehydes under mild acidic conditions occurs selectively at the C3-amino group. arkat-usa.org This process leads to the formation of 2-amino-5-bromo-3-(benzylimino)pyridine derivatives. arkat-usa.org These imine derivatives can be further reduced to the corresponding secondary amines, for instance, using sodium cyanoborohydride. arkat-usa.org

Reaction Type Reagents & Conditions Product(s) Research Findings Reference
Diazotization / Sandmeyer1. NaNO₂, acid2. LiCl5-Bromo-2-chloro-3-nitropyridineThe amino group is converted to a diazonium salt and subsequently replaced by a chlorine atom. Optimized methods using lithium chloride report yields up to 84%. smolecule.com
Reduction of Nitro GroupFe, HCl, Ethanol, Water2,3-Diamino-5-bromopyridineThe nitro group is reduced to an amino group, providing a key diamino intermediate for further derivatization. orgsyn.orgarkat-usa.org
Imine Condensation (of diamine)Substituted Benzaldehydes, cat. Acetic Acid, Methanol2-Amino-5-bromo-3-(benzylimino)pyridinesRegioselective condensation occurs at the more nucleophilic C3-amino group of the diamino derivative under mild acidic conditions. arkat-usa.org
Imine ReductionSodium Cyanoborohydride2-Amino-5-bromo-3-(phenylamino)pyridinesThe imino functional group is selectively reduced to the corresponding secondary amine. arkat-usa.org

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions are pivotal in the synthesis and transformation of pyridine derivatives, often providing routes to isomers that are not accessible through direct substitution. For this compound, a key rearrangement occurs during its synthesis from 2-amino-5-bromopyridine (B118841).

The nitration of 2-amino-5-bromopyridine is a critical step for introducing the nitro group at the C3 position. Mechanistic studies suggest that this reaction does not proceed via direct electrophilic aromatic substitution alone. Instead, it can involve the formation of a 2-nitroamino-5-bromopyridine intermediate. arkat-usa.org This nitramine intermediate is unstable and undergoes a rearrangement, migrating the nitro group from the exocyclic nitrogen atom to the C3 position of the pyridine ring, particularly at elevated temperatures around 50 °C, to yield the thermodynamically more stable this compound. arkat-usa.org This pathway is a classic example of a nitramine rearrangement in a heterocyclic system.

While direct isomerization or rearrangement studies on the final this compound molecule are not extensively documented, the chemistry of related nitropyridines indicates a potential for such transformations. For instance, nitro-group migrations have been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, where the nitro group migrates from the C4 to the C3 position in the presence of polar aprotic solvents. clockss.orgresearchgate.net Another relevant transformation in bromopyridine chemistry is the "halogen dance," a base-catalyzed isomerization where a bromine atom migrates to an adjacent carbon via a pyridyne intermediate, though this has been primarily reported for simpler 3-bromopyridines. These examples highlight the potential for dynamic rearrangements within the substituted pyridine scaffold under specific reaction conditions.

Reaction Starting Material Intermediate Product Mechanistic Insight Reference
Nitramine Rearrangement2-Amino-5-bromopyridine2-Nitroamino-5-bromopyridineThis compoundDuring nitration, a nitramine intermediate is formed which subsequently rearranges at ~50 °C to place the nitro group at the C3 position of the pyridine ring. arkat-usa.org

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Amino 5 Bromo 3 Nitropyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups and determining the structural features of a molecule. By analyzing the interaction of infrared radiation or laser light with the molecule, a unique vibrational fingerprint can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of its functional groups.

For 2-Amino-5-bromo-3-nitropyridine, the FT-IR spectrum is expected to be characterized by several key vibrational modes:

Amino (NH₂) Group Vibrations: The NH₂ group typically exhibits two distinct stretching vibrations: an asymmetric stretching mode (νₐₛ NH₂) and a symmetric stretching mode (νₛ NH₂), generally appearing in the 3300–3500 cm⁻¹ region. Additionally, an NH₂ scissoring (bending) mode is expected around 1600–1650 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group also has characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch (νₐₛ NO₂) is typically a strong band found in the 1500–1570 cm⁻¹ range, while the symmetric stretch (νₛ NO₂) appears in the 1300–1370 cm⁻¹ region.

Pyridine (B92270) Ring Vibrations: The aromatic pyridine ring gives rise to a series of characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically occur in the 1400–1600 cm⁻¹ region.

C-Br Vibration: The carbon-bromine stretching vibration (ν C-Br) is expected to appear in the lower frequency region of the mid-infrared spectrum, typically between 500 and 650 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, certain bands are expected to be particularly prominent:

Vibrations of the pyridine ring are typically strong in the Raman spectrum.

The symmetric stretching vibration of the nitro group (νₛ NO₂) often produces a strong Raman band.

Vibrations involving the heavier bromine atom (C-Br stretch) are also expected to be Raman active at low frequencies.

In contrast, the asymmetric NH₂ and NO₂ stretching modes are often weak in the Raman spectrum.

Correlation of Experimental and Theoretical Vibrational Frequencies

A powerful approach in vibrational analysis is the combination of experimental spectroscopy with quantum chemical calculations. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and their corresponding modes. By comparing the calculated frequencies with the experimental FT-IR and FT-Raman data, a detailed and accurate assignment of each vibrational band can be achieved.

Typically, the calculated harmonic frequencies are slightly higher than the experimental frequencies due to the neglect of anharmonicity in the theoretical model. To improve the correlation, the calculated frequencies are often uniformly scaled by an empirical scaling factor. The Potential Energy Distribution (PED) is also calculated to determine the contribution of each internal coordinate to a specific normal mode, which validates the vibrational assignments.

As a specific dataset for this compound is unavailable, the following table provides an illustrative example of such a correlation for the related molecule, 2-amino-3-nitropyridine (B1266227), demonstrating the typical agreement between experimental and scaled theoretical data.

Illustrative Data: Vibrational Frequencies for 2-amino-3-nitropyridine

Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) Frequency (cm⁻¹) Vibrational Assignment (PED)
3483 - 3495 NH₂ Asymmetric Stretch
3345 3348 3352 NH₂ Symmetric Stretch
3085 3088 3090 C-H Ring Stretch
1625 1628 1630 NH₂ Scissoring
1580 1582 1585 C=C Ring Stretch
1520 1523 1525 NO₂ Asymmetric Stretch
1350 1355 1352 NO₂ Symmetric Stretch
830 832 835 C-H Out-of-plane Bend

Note: This data is for illustrative purposes for a related compound and does not represent this compound.

Electronic Structure and Quantum Chemical Computations

Quantum chemical computations are indispensable tools for investigating the electronic structure, geometry, and other molecular properties that are not directly accessible through experimental means.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size. A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.net

A fundamental application of DFT is geometry optimization. This process computationally determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The optimization algorithm adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is found. The absence of any imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.

For this compound, the geometry optimization would reveal the planarity of the pyridine ring and the precise orientations of the amino, bromo, and nitro substituents. Conformational analysis would focus on the rotational barriers of the amino and nitro groups relative to the plane of the pyridine ring.

The following table illustrates the type of data obtained from a geometry optimization, using parameters from a study on the related molecule 2-amino-3-nitropyridine as an example.

Illustrative Data: Optimized Geometrical Parameters for 2-amino-3-nitropyridine

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2-N(H₂) 1.350
C3-N(O₂) 1.465
N-O (avg) 1.230
C5-C6 1.385
Bond Angles (°)
N-C2-C3 120.5
C2-C3-N(O₂) 118.9
O-N-O 124.5
Dihedral Angles (°)
C4-C3-N(O₂)-O 179.8

Note: This data is for illustrative purposes for a related compound and does not represent this compound.

This computational analysis provides a foundational understanding of the molecule's structure, which is essential for interpreting its spectroscopic properties and predicting its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. Conversely, the LUMO energy is related to the electron affinity and indicates the ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable.

For this compound, a detailed FMO analysis would calculate the specific energy values for the HOMO, LUMO, and the energy gap. This data would provide insight into the molecule's kinetic stability and the nature of its electronic transitions. However, specific computational studies detailing these values for this compound are not available in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values. This map is an invaluable tool for predicting how a molecule will interact with other chemical species.

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Blue and green colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms.

An MEP map of this compound would reveal the specific sites of electrophilic and nucleophilic reactivity. The nitro group's oxygen atoms would be expected to be regions of high negative potential, while the hydrogen atoms of the amino group would likely exhibit positive potential. This visual information is critical for understanding hydrogen bonding interactions and predicting reaction pathways. Detailed research findings presenting an MEP map for this specific compound were not found in the available literature.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. It analyzes the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals).

For this compound, NBO analysis would elucidate the intramolecular charge transfer interactions, such as those between the electron-donating amino group and the electron-withdrawing nitro group, mediated through the pyridine ring. This would provide quantitative data on the stability conferred by these electronic effects. Specific NBO analysis data for this molecule is not present in the surveyed literature.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the individual atoms within a molecule. By partitioning the total electron population among the atoms, it provides a numerical value for the net charge on each atomic center. This information is crucial for understanding a molecule's polarity, dipole moment, and electrostatic interactions.

The distribution of atomic charges influences many molecular properties, including reactivity and intermolecular forces. For instance, atoms with a significant positive charge are likely sites for nucleophilic attack, while those with a large negative charge are prone to electrophilic attack.

A Mulliken charge analysis of this compound would assign specific charge values to each atom (C, H, N, O, Br), reflecting the electron-donating and electron-withdrawing effects of the amino, bromo, and nitro substituents on the pyridine ring. This would offer a quantitative picture of the charge landscape of the molecule. A data table of these calculated charges is not available from existing research.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally related to its polarizability (α) and first-order hyperpolarizability (β).

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules by calculating these parameters. Molecules with significant NLO potential often possess a π-conjugated system and are substituted with strong electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer and enhances the hyperpolarizability.

Given its structure, which includes an electron-donating amino group and an electron-withdrawing nitro group attached to a π-conjugated pyridine ring, this compound is a candidate for possessing NLO properties. A computational assessment would involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). However, detailed research findings and a data table of these NLO parameters for this compound have not been reported in the scientific literature.

Thermodynamic Parameter Calculations at Varying Temperatures

Computational methods can be used to calculate the thermodynamic properties of a molecule, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), over a range of temperatures. These calculations are typically based on statistical mechanics, using vibrational frequencies and other molecular data obtained from quantum chemical computations (e.g., DFT).

Understanding how these thermodynamic parameters change with temperature is essential for predicting the stability of the molecule and the feasibility of chemical reactions under different thermal conditions. For example, the calculated zero-point vibrational energy (ZPVE) provides the energy of the molecule at 0 K, which is a fundamental quantum mechanical property.

A thorough computational study on this compound would provide a table of these thermodynamic functions at various temperatures, offering valuable data for chemical process design and stability analysis. Such specific thermodynamic data for this compound is not currently available in the literature.

Chromatographic and Mass Spectrometric Analytical Methodologies

Analytical techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is a documented method for its analysis and separation.

Reverse-phase (RP) HPLC methods have been developed for this compound. One such method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. This HPLC method is scalable and can be adapted for preparative separation to isolate impurities, as well as for use in pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of this compound. Purity levels for this compound are typically expected to be greater than or equal to 98%. chemimpex.comruifuchemical.com Reverse-phase (RP) HPLC methods are commonly employed for its analysis under straightforward conditions. sielc.com

These methods often utilize a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.comijssst.info The mobile phase is typically a mixture of an organic solvent like acetonitrile (MeCN) and an aqueous component. sielc.com The composition of the mobile phase is adjusted to achieve optimal separation; for instance, a mixture of acetonitrile and water in a 60/40 volume ratio has been used. ijssst.info An acid, such as phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. sielc.com This liquid chromatography method is scalable and can be used for isolating impurities in preparative separations. sielc.com

Table 1: Example HPLC Parameters for this compound Analysis

Parameter Condition Source(s)
Technique Reverse-Phase HPLC sielc.com
Column Newcrom R1 or Hypersil BDS C18 (5 µm, 250x4.6 mm) sielc.comijssst.info
Mobile Phase Acetonitrile (MeCN) and Water, with Phosphoric or Formic Acid sielc.comsielc.com
Example Gradient 40/60 or 60/40 (Acetonitrile/Water, v/v) ijssst.info
Detection UV at 245 nm or 255 nm ijssst.infohelixchrom.com
Flow Rate 1.0 mL/min ijssst.info

| Purpose | Purity assessment, separation of impurities | chemimpex.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and enhanced resolution. This improvement is largely due to the use of columns packed with smaller particles, typically less than 2 µm. For pyridine derivatives like this compound, HPLC methods can be transferred to UPLC systems that utilize columns with smaller particles (e.g., 3 µm) for rapid applications. sielc.comsielc.com

While specific UPLC methods for this compound are not extensively detailed in the literature, the principles are well-established. UPLC is widely used in pharmaceutical analysis for drug quality control, impurity monitoring, and pharmacokinetics. mdpi.com The application of UPLC to this compound would involve columns such as an Acquity UPLC BEH C18 (1.7 µm), which provides excellent separation efficiency. The transition from HPLC to UPLC allows for significantly reduced run times and solvent consumption, making it a more efficient tool for high-throughput analysis in research and manufacturing. mdpi.com

Mass Spectrometry (MS) for Structural Elucidation of Derivatives and Reaction Products

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and its derivatives. In its simplest form, electron ionization (EI) mass spectrometry of the parent compound reveals a characteristic isotopic pattern due to the presence of bromine. The molecular ion peaks would appear at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. nih.gov

When coupled with liquid chromatography (LC-MS), this technique becomes powerful for analyzing reaction mixtures and identifying products and impurities. For instance, in the synthesis of related compounds like 2-amino-5-bromo-3-iodopyridine, characterization of by-products such as 2-amino-3,5-dibromopyridine (B40352) is crucial, a task readily accomplished by LC-MS. ijssst.info Derivatization techniques are also used to enhance MS detection. Picolinyl derivatives of related compounds have been shown to yield intense protonated molecules, improving sensitivity in LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net This approach allows for the confident identification of reaction products by providing accurate mass measurements and fragmentation data, which helps in piecing together the molecular structure.

Table 2: GC-MS Fragmentation Data for this compound

m/z Value Relative Intensity Note Source(s)
217 2nd Highest Peak Corresponds to Molecular Ion with ⁷⁹Br nih.gov

Advanced Computational Methodologies for this compound

Computational chemistry provides profound insights into the molecular and electronic structure of this compound. Density Functional Theory (DFT) and its derivatives are particularly effective for these investigations. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption (UV-Vis) spectra of molecules. nih.gov This approach calculates the energies of electronic excited states, which correspond to the absorption bands observed experimentally. For molecules similar to this compound, TD-DFT calculations are typically performed using hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP, paired with basis sets like 6-311++G(d,p). nih.govamazonaws.com

The calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions. rsc.org Furthermore, solvent effects can be incorporated into the calculations using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), which simulates the influence of different solvents on the electronic spectrum. amazonaws.com This analysis helps in understanding the intramolecular charge transfer characteristics, which are influenced by the electron-donating amino group and the electron-withdrawing nitro group. innospk.com

Table 3: Typical Parameters for TD-DFT Calculations of Pyridine Derivatives

Parameter Description Example(s) Source(s)
Method Time-Dependent Density Functional Theory TD-DFT nih.gov
Functional Hybrid or range-separated functional B3LYP, CAM-B3LYP amazonaws.comrsc.org
Basis Set Pople-style or correlation-consistent basis sets 6-311++G(d,p), cc-pVTZ nih.govnih.gov
Solvation Model Implicit solvent model IEFPCM amazonaws.com

| Purpose | Simulation of UV-Vis spectra, analysis of electronic transitions | - | acs.org |

Density of States (DOS) and Partial Density of States (PDOS) Analysis

Density of States (DOS) and Partial Density of States (PDOS) analyses are computational tools that provide detailed information about the electronic structure of a molecule. A DOS plot illustrates the number of available molecular orbitals at each energy level. The PDOS analysis further dissects this information, showing the contribution of individual atoms or groups of atoms (e.g., the pyridine ring, the amino group, the nitro group) to each molecular orbital.

For this compound, a PDOS analysis would be instrumental in understanding the composition of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This would reveal which functional groups are primarily involved in electronic excitations and chemical reactions. For instance, it could quantify the contribution of the p-orbitals from the nitro group to the LUMO and the lone pair orbitals of the amino group to the HOMO, providing a quantitative basis for its reactivity and spectral properties.

Topological Analyses (ELF, LOL, RDG) for Electron Density Distribution

Topological analyses of the electron density provide an intuitive and visual understanding of chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron with the same spin. cam.ac.uk It provides a clear picture of electron localization in molecular systems. arxiv.org Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic cores. stackexchange.com In contrast, regions with ELF ≈ 0.5 indicate delocalized, metallic-like electron distributions. jussieu.fr An ELF analysis of this compound would visually map the C-C, C-N, C-Br, and N-O covalent bonds and clearly depict the lone pair electrons on the nitrogen and oxygen atoms.

Localized Orbital Locator (LOL): The Localized Orbital Locator (LOL) is another scalar field used to visualize electron localization, particularly effective in distinguishing bonding patterns in π-conjugated systems. rsc.org LOL provides an appealing and intuitive picture of π-bonds and can offer a clearer contrast between regions of high and low electron delocalization compared to ELF, making it a valuable complementary tool for analyzing the electronic structure of the pyridine ring. rsc.org

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a technique based on electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs). mdpi.com By plotting the RDG against the electron density, different types of interactions can be distinguished: hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov For this compound, an RDG analysis would be particularly useful for studying intermolecular interactions in the solid state, such as potential hydrogen bonds between the amino group of one molecule and the nitro group of another, which govern its crystal packing.

Molecular Dynamics (MD) Simulations for Molecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular conformations, dynamics, and intermolecular interactions at an atomic resolution. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to elucidate its interaction profile.

The application of MD simulations to substituted pyridine derivatives has been instrumental in understanding their binding mechanisms with biological targets, such as enzymes. nih.gov These studies reveal detailed binding processes and can identify crucial interactions, like conserved water-bridge motifs, between the ligand and the protein. nih.gov For a molecule like this compound, MD simulations could be employed to study its behavior in various solvent environments or its interaction with a specific biological receptor.

A typical MD simulation workflow for analyzing the molecular interactions of this compound would involve several key steps. Initially, a suitable force field, such as AMBER or CHARMM, would be selected to describe the potential energy of the system. These force fields are collections of equations and associated constants designed to reproduce molecular geometry and interactions. The system, comprising this compound and its surrounding environment (e.g., water molecules, a protein), is then placed in a simulation box. The simulation proceeds by calculating the forces on each atom and integrating the equations of motion to generate a trajectory of atomic positions and velocities over time.

Analysis of the resulting trajectory can provide a wealth of information about the molecular interactions of this compound. For instance, the formation and dynamics of hydrogen bonds between the amino and nitro groups of the molecule and surrounding solvent molecules or amino acid residues in a protein's active site can be monitored throughout the simulation. The stability of these interactions is crucial for understanding the molecule's behavior in a biological context.

Furthermore, MD simulations can be used to calculate binding free energies, which quantify the affinity of a ligand for its receptor. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach is a common method for this calculation and has been successfully applied to other substituted pyridine derivatives. nih.gov This method has shown that electrostatic interactions are often the major driving force for binding. nih.gov

The insights gained from MD simulations can be presented in various forms, including data tables that summarize key interaction parameters. Below are hypothetical tables representing the type of data that could be generated from an MD simulation study of this compound interacting with a hypothetical protein target.

Table 1: Key Intermolecular Interactions Observed During MD Simulation

Interacting Residue (Protein)Atom in this compoundInteraction TypeAverage Distance (Å)Occupancy (%)
ASP 120Amino Group (H)Hydrogen Bond2.185.2
LYS 85Nitro Group (O)Hydrogen Bond2.570.1
TYR 150Pyridine Ringπ-π Stacking3.865.5
VAL 118Bromo AtomHydrophobic4.250.8

This table illustrates the potential interactions between this compound and amino acid residues of a protein, detailing the nature of the interaction, the average distance, and the percentage of simulation time the interaction is present.

Table 2: Binding Free Energy Decomposition (MM-PBSA)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-25.8
Electrostatic Energy-40.2
Polar Solvation Energy50.5
Non-Polar Solvation Energy-5.5
Total Binding Free Energy -21.0

By employing MD simulations, a dynamic and detailed understanding of the molecular interactions of this compound can be achieved. This approach complements experimental techniques and other computational methods like molecular docking, providing a more complete picture of the molecule's behavior at the atomic level.

Applications and Derivatization Strategies of 2 Amino 5 Bromo 3 Nitropyridine in Chemical Synthesis

2-Amino-5-bromo-3-nitropyridine as a Versatile Organic Building Block

This compound serves as a crucial intermediate and building block in organic synthesis. chemicalbook.comcymitquimica.comcymitquimica.com Its utility stems from the distinct reactivity of its three functional groups—amino, bromo, and nitro—which can be selectively targeted in various chemical transformations. cymitquimica.comontosight.ai The presence of these groups on a heterocyclic aromatic ring makes it a compound of interest for constructing diverse molecular architectures. ontosight.ai

The strategic placement of the substituents on the pyridine (B92270) ring is key to its role as a building block. The 5-position is often blocked with a halogen atom, like bromine, to direct the nitration to the 3-position. googleapis.com This halogen can then be removed in a subsequent step, or it can be used in cross-coupling reactions. google.com The amino group at the 2-position and the nitro group at the 3-position are precursors to a diamino functionality, which is a gateway to forming fused heterocyclic systems. This compound is instrumental in synthesizing pharmaceuticals, agrochemicals, and other specialized organic compounds. ontosight.ai Its application as a starting material is essential for creating complex molecules through reactions like coupling and substitution. cymitquimica.comontosight.ai

Synthesis of Downstream Heterocyclic Compounds

The trifunctional nature of this compound allows for its conversion into a variety of downstream heterocyclic products through strategic derivatization.

Research has indicated that this compound can be utilized in the preparation of azaquinoxalinedione. chemicalbook.com This class of compounds is of interest in medicinal chemistry due to their structural similarity to quinoxalinediones, which are known to possess a range of biological activities. The synthesis typically involves the reaction of the diamino precursor, derived from this compound, with an appropriate dicarbonyl compound to form the fused heterocyclic ring system.

A primary and well-documented application of this compound is its role as a precursor to 2,3-diaminopyridine (B105623) and its derivatives. chemicalbook.comorgsyn.org The synthesis involves the reduction of the nitro group at the 3-position. Several methods have been established for this transformation.

One common method is the reduction using iron powder in an acidic medium. orgsyn.orgresearchgate.net For instance, treating this compound with reduced iron in a mixture of ethanol (B145695), water, and hydrochloric acid affords 2,3-diamino-5-bromopyridine (B182523) in good yield. orgsyn.orgresearchgate.net This intermediate is often the direct precursor for subsequent cyclization reactions. researchgate.net

Table 1: Synthesis of 2,3-Diamino-5-bromopyridine

Reactant Reagents Product Yield Reference

Catalytic hydrogenation is another effective method. orgsyn.orggoogle.com Using a palladium-on-carbon catalyst under a hydrogen atmosphere, this compound can be converted to 2,3-diaminopyridine. google.com In this process, both the nitro group is reduced and the bromo group is removed (dehalogenation). google.com This provides a direct route to the parent 2,3-diaminopyridine, which is itself a valuable building block for many heterocyclic systems. patsnap.comaston.ac.uk

The 2,3-diaminopyridine derivatives obtained from this compound are key starting materials for constructing fused bicyclic heterocycles like imidazopyridines. google.comaston.ac.uk Imidazo[4,5-b]pyridines, which are structural analogues of purines, are frequently investigated for their biological activities. aston.ac.uk The synthesis involves the cyclization of the 2,3-diaminopyridine precursor with various one-carbon synthons. For example, reaction with formic acid or triethyl orthoformate can yield the corresponding imidazo[4,5-b]pyridine. aston.ac.uk A patent describes a multi-step process starting from a 2-amino-5-halogeno-3-nitropyridine derivative, which undergoes amidation, N-alkylation, and finally a reductive cyclization to produce imidazopyridine derivatives. google.com

Furthermore, pyridotriazoles can be synthesized through pathways involving pyridine derivatives. While direct synthesis from this compound is less commonly detailed, related structures are used. For instance, pyridotriazoles can be formed from hydrazone precursors via oxidative N-N bond coupling or through the rhodium-catalyzed transannulation of activated pyridotriazoles with alkynes. rsc.org The diaminopyridines derived from the title compound are suitable precursors for creating the necessary substituted pyridines for these synthetic routes.

Role in Pharmaceutical Chemistry and Drug Discovery

The scaffolds derived from this compound are of significant interest in the field of pharmaceutical chemistry due to their prevalence in biologically active molecules. medchemexpress.commdpi.com

Substituted pyridine derivatives are recognized for their potential as anti-inflammatory agents. Research into benzamide (B126) and sulfonamide derivatives of aminopyridines has shown promise in this area. researchgate.net Specifically, benzamides derived from 2-amino-5-bromo/nitropyridine have been investigated for their analgesic and anti-inflammatory activities. researchgate.net

In a related context, pyridinic analogues of nimesulide, a known anti-inflammatory drug, have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. acs.org These studies involved synthesizing pyridinic sulfonamides and evaluating their inhibitory activity. Although the specific starting material was 3-bromo-4-nitropyridine (B1272033) N-oxide, this work highlights the utility of the substituted nitropyridine motif in developing novel anti-inflammatory agents. acs.org The resulting compounds, particularly alkanesulfonamide derivatives, showed preferential COX-2 inhibition, and in vivo tests confirmed their anti-inflammatory properties, which were comparable to nimesulide. acs.org This demonstrates the potential of scaffolds accessible from precursors like this compound in the discovery of new anti-inflammatory drugs.

Synthesis of Antimicrobial Compounds

This compound serves as a valuable scaffold for the development of novel antimicrobial agents. Its unique substitution pattern allows for the synthesis of various derivatives with potent activity against a range of microbial pathogens.

Research has demonstrated that benzamide and sulfonamide derivatives of 2-amino-5-bromopyridine (B118841) and 2-amino-5-nitropyridine (B18323) exhibit significant antibacterial properties. researchgate.net A study focused on the synthesis of a series of N-(5-bromopyridin-2-yl)benzamides and a sulfonamide derivative, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide, derived from 2-amino-5-bromopyridine. researchgate.net These compounds were tested against clinically isolated bacterial strains and showed promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 μM. researchgate.net Notably, the sulfonamide derivative displayed superior results, marking it as a potential lead compound for further antibacterial drug development. researchgate.net

The antimicrobial potential of compounds derived from 2-amino-nitropyridine extends to cocrystals. A cocrystal of 2-amino-5-nitropyridine with 4-phenylsulfanylbutyric acid has been shown to possess enhanced in vitro DNA cleaving and antimicrobial activity against both Gram-positive (e.g., S. aureus, S. pneumoniae) and Gram-negative bacteria (e.g., E. coli, P. aeruginosa, P. vulgaris) when compared to 4-phenylsulfanylbutyric acid alone. mdpi.com

Furthermore, metal complexes incorporating ligands derived from 2-amino-5-nitropyridine have demonstrated significant antimicrobial effects. Mononuclear Cu(II), Zn(II), and Ni(II) complexes with ligands prepared from 2-amino-5-nitropyridine and 3-formyl chromene exhibited antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. mdpi.com The activity of these nitropyridine-containing complexes was found to be comparable to the standard drug ciprofloxacin. mdpi.com

These findings underscore the importance of the this compound core in the design and synthesis of new and effective antimicrobial compounds.

Research into Anticancer Drug Candidates

The structural framework of this compound is a key component in the synthesis of various compounds investigated as potential anticancer agents. The presence of the nitro group and the bromine atom provides reactive sites for derivatization, leading to the creation of molecules with cytotoxic activity against cancer cell lines.

One area of research involves the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones. mdpi.com Starting from 2-amino-5-nitropyridine, these compounds have been synthesized and evaluated for their anticancer properties. mdpi.com The synthetic route typically involves reacting 2-amino-5-nitropyridine with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to form a thiazolidin-4-one ring, which is then reacted with various aromatic aldehydes. mdpi.com

Additionally, the broader class of nitropyridines has been extensively studied for anticancer applications. For instance, a ruthenium-arene complex derived from 2-amino-3,5-dinitropyridine has shown significant activity against breast cancer (MCF7) and cervical epithelioid carcinoma (HeLa) cell lines. mdpi.com Platinum(II) complexes with aminonitropyridine ligands have also demonstrated higher cytotoxic effects against DLD-1 colon cancer and A549 human lung cancer cells compared to analogous complexes without the nitro group. mdpi.com

The development of Mannich bases from nitropyridine derivatives has also been explored. 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, synthesized from 2-chloro-5-nitropyridine (B43025), has served as a lead compound for designing new Mannich bases with moderate cytotoxic activity against prostate cancer cell lines (PC3, LNCaP, and DU145). mdpi.com While not directly starting from this compound, these examples highlight the significance of the nitropyridine scaffold in generating promising anticancer drug candidates. The versatility of this core structure allows for the creation of a diverse library of compounds for screening and development in oncology.

Precursors for Kinase Inhibitor Synthesis (e.g., JAK2, GSK3)

This compound and its closely related analogues are pivotal precursors in the synthesis of various kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory conditions. The specific arrangement of functional groups on the pyridine ring allows for targeted chemical modifications to create potent and selective inhibitors of kinases such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3).

In the development of JAK2 inhibitors, nitropyridine derivatives serve as key starting materials. For example, potent JAK2 inhibitors have been synthesized starting from 2-chloro-5-methyl-3-nitropyridine. mdpi.comnih.gov The synthesis involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines. mdpi.comnih.gov This results in compounds with significant inhibitory activity against JAK2, with some derivatives showing IC50 values in the range of 8.5–12.2 µM. mdpi.comnih.gov

Similarly, in the realm of GSK3 inhibitors, nitropyridine scaffolds are instrumental. A notable example is the synthesis of a novel series of heterocyclic compounds that inhibit GSK3. mdpi.comnih.gov This process utilizes 2,6-dichloro-3-nitropyridine, where the chlorine atoms are successively substituted, and the nitro group is reduced to an amine for further modification. mdpi.comnih.gov The most active inhibitor from this series demonstrated an IC50 of 8 nM. mdpi.comnih.gov

Furthermore, the compound bikinin (B1667060), a known inhibitor of plant GSK3/Shaggy-like kinases, is the monoamide of succinic acid with 2-amino-5-bromopyridine. nih.gov Research on bikinin and its derivatives has highlighted the critical role of the bromine substituent at the 5-position of the pyridine ring for its biological activity. nih.gov This underscores the importance of the bromo-substituted aminopyridine structure, a core feature of this compound, in the design of potent GSK3 inhibitors. The derivatization of this core structure allows for the fine-tuning of inhibitory activity and selectivity.

The following table summarizes the key kinase inhibitors synthesized from nitropyridine precursors:

Kinase TargetPrecursor CompoundKey Synthetic StepsResulting Inhibitor Potency (IC50)
JAK2 2-Chloro-5-methyl-3-nitropyridineOxidation, Nucleophilic Substitution, Amide Coupling8.5–12.2 µM
GSK3 2,6-Dichloro-3-nitropyridineSuzuki Coupling, Nucleophilic Substitution, Reduction, Acylation8 nM
Plant GSK3 2-Amino-5-bromopyridineAmidation with Succinic AnhydrideHighly Active

Applications in Diagnostic Imaging Agents (e.g., PET Tau Tracers)

Nitropyridine derivatives, particularly those with a bromo-substituent, are crucial intermediates in the synthesis of Positron Emission Tomography (PET) tracers for imaging tau protein aggregates in the brain, a hallmark of Alzheimer's disease and other tauopathies. mdpi.comnih.govnih.gov The synthesis of these diagnostic imaging agents often involves the strategic use of the nitro group as a leaving group for radiofluorination or the bromo-substituent for cross-coupling reactions.

A prominent example is the synthesis of the PET tau tracer [¹¹C]PBB3. mdpi.comnih.gov The synthesis of the precursor for this tracer starts from 5-bromo-2-nitropyridine (B47719). mdpi.comnih.gov The synthetic route involves a Heck reaction, followed by a Wittig-Horner reaction and reduction of the nitro group to an amine, which is then further modified and radiolabeled. mdpi.com

Another significant PET tau tracer, [¹⁸F]T807, also utilizes a nitropyridine precursor in its synthesis. mdpi.com The synthesis involves a Stille coupling of 5-bromo-2-nitropyridine with another heterocyclic compound. mdpi.com In the final step, the nitro group is displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction to introduce the radioisotope. mdpi.com This strategy of using a nitro-precursor for radiofluorination is a common and effective method for producing ¹⁸F-labeled PET tracers.

The following table outlines the synthesis of key PET tau tracers from nitropyridine precursors:

PET TracerPrecursor CompoundKey Synthetic StepsIsotopeImaging Target
[¹¹C]PBB3 5-Bromo-2-nitropyridineHeck Reaction, Wittig-Horner Reaction, Reduction, N-methylation¹¹CTau Pathology
[¹⁸F]T807 5-Bromo-2-nitropyridineStille Coupling, Nucleophilic Substitution¹⁸FTau Pathology

The versatility of the this compound scaffold and its close derivatives makes it an indispensable tool in the development of advanced diagnostic imaging agents for neurodegenerative diseases.

Applications in Agrochemical Development

This compound and its related structures are significant in the field of agrochemical development, serving as building blocks for the creation of new pesticides, herbicides, and other crop protection agents. The presence of the amino, bromo, and nitro groups on the pyridine ring allows for a wide range of chemical modifications, leading to compounds with diverse biological activities relevant to agriculture.

Formulation of Pesticides and Herbicides

The nitropyridine framework is integral to the synthesis of various herbicidal and pesticidal compounds. Research has shown that derivatives of nitropyridine can exhibit potent herbicidal activity. For example, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, synthesized from a 2-chloro-5-nitropyridine precursor, has demonstrated a high level of herbicidal activity against barnyard grass, with an IC50 of 27.7 mg/L. mdpi.com

In the realm of insecticides, 2-chloro-5-nitropyridine has been used as a starting material for a new series of insecticides. mdpi.com These compounds are synthesized through the nucleophilic substitution of the chlorine atom with appropriate hydroxyl compounds. mdpi.com Some of these derivatives have shown high efficacy against pests such as the armyworm (M. separata), diamondback moth (P. xylostella), and tobacco cutworm (P. litura), with median lethal concentrations (LD50) ranging from 4 to 12 mg/L. mdpi.com

Furthermore, 2-amino-3-bromopyridine, a closely related compound, is recognized as an important pesticide intermediate, particularly in the synthesis of plant-growth regulators. google.com This highlights the utility of the aminobromopyridine scaffold in developing a variety of agrochemicals.

Enhancement of Crop Protection Agents

The unique chemical properties of this compound derivatives contribute to the enhancement of crop protection agents. The introduction of this scaffold into larger molecules can improve their biological efficacy and selectivity. For instance, the development of novel herbicides with protoporphyrinogen (B1215707) oxidase inhibitory activity has utilized nitropyridine derivatives, with some compounds showing moderate activity (IC50 3.11–4.18 μM). mdpi.com

The versatility of the this compound structure allows for the creation of compounds with improved properties, such as enhanced uptake by plants, greater stability in the environment, and targeted action against specific weeds or pests, thereby contributing to the development of more effective and sustainable crop protection solutions. chemimpex.com

Exploration in Materials Science

The unique electronic and structural characteristics of this compound have prompted its exploration in the field of materials science. Its pyridine ring, substituted with both an electron-donating amino group and an electron-withdrawing nitro group, along with a reactive bromo functionality, makes it a versatile building block for advanced materials. Researchers have been particularly interested in its potential for developing conductive polymers and its applications in the burgeoning field of organic electronics.

Development of Conductive Polymers

The inherent properties of this compound make it a compelling candidate for the synthesis of novel conductive polymers. The presence of the amino group provides a site for polymerization, while the bromo group offers a handle for further functionalization or cross-coupling reactions. Crucially, the strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the resulting polymer.

One theoretical approach to designing conductive polymers from this monomer is through step-growth polymerization. For instance, it could be reacted with diols to form polyesters with pendant nitro groups. The true potential, however, lies in creating conjugated polymers where the pyridine ring is part of the polymer backbone. This can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is substituted to form biaryl structures, a common motif in conductive materials.

The electron-withdrawing nitro group is key to enhancing the n-type conductivity of these polymers. By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), it facilitates the injection and transport of electrons. This makes polymers derived from this compound promising as n-type semiconductors, which are less common than their p-type counterparts but essential for the fabrication of efficient organic electronic devices. Furthermore, it has been suggested that this compound can form a polymer film that acts as an electron acceptor in an electron transfer chain. biosynth.com

PropertyInfluence on Conductive Polymers
Amino Group Provides a reactive site for polymerization.
Bromo Group Acts as a leaving group for cross-coupling reactions to extend the polymer chain.
Nitro Group Its electron-withdrawing nature can lower the LUMO energy level, enhancing n-type conductivity.
Pyridine Ring A stable aromatic core that can be incorporated into the polymer backbone.

Applications in Organic Electronics

The tailored electronic properties of materials derived from this compound have led to their classification and exploration in various organic electronic applications. These include Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). ambeed.comresearchgate.net

The utility of this compound in this context often involves its incorporation into larger, more complex molecular architectures, particularly donor-π-acceptor (D-π-A) systems. researchgate.net In these systems, the nitropyridine moiety can act as the electron-acceptor unit. These D-π-A molecules are of significant interest in materials science due to their potential for charge transfer and their desirable optical and electronic properties. researchgate.net

For instance, in the context of OLEDs , materials derived from this compound could serve as electron-transport or emissive-layer components. The ability to tune the electronic properties by modifying the substituents on the pyridine ring allows for the development of materials with specific energy levels to match other materials in the device stack, leading to improved efficiency and stability.

In OPVs , or organic solar cells, derivatives of this compound are investigated as potential electron-acceptor (n-type) materials to be blended with a p-type polymer donor. The favorable electron-accepting properties of the nitropyridine core are crucial for efficient charge separation at the donor-acceptor interface.

For OFETs , the n-type semiconductor characteristics that can be imparted by the this compound unit are highly desirable for the fabrication of n-channel transistors, which are essential for creating complementary logic circuits.

Furthermore, this compound and its derivatives have been used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials, which combine the organic ligand with metal ions, can exhibit interesting photophysical properties, including luminescence, making them suitable for applications in polymer light-emitting diodes and other optoelectronic devices. researchgate.net

Application AreaPotential Role of this compound Derivatives
Organic Light-Emitting Diodes (OLEDs) Electron-transport materials, host materials for emissive layers. researchgate.net
Organic Photovoltaics (OPVs) Electron-acceptor (n-type) materials. researchgate.net
Organic Field-Effect Transistors (OFETs) n-type semiconductor materials for n-channel transistors. researchgate.net
Coordination Polymers/MOFs Luminescent materials for optoelectronic devices. researchgate.net

Biological Activity and Ligand Protein Interaction Studies of 2 Amino 5 Bromo 3 Nitropyridine Derivatives

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding affinity and interaction of small molecule ligands with the active sites of proteins.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. Inhibiting DHFR disrupts cellular replication and growth.

Computational docking studies have been performed to investigate the interaction of 2-amino-3-bromo-5-nitropyridine (B103754) with the active site of a protein possessing dihydrofolate synthase inhibitory properties (PDB ID: 5FCT). The simulations predicted a favorable binding orientation within the enzyme's active site, with a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol nih.gov. This suggests that the compound can fit within the binding pocket and form stable interactions, indicating its potential as a DHFR inhibitor. The binding energy values are indicative of the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Intermolecular Energy (kcal/mol)
2-Amino-3-bromo-5-nitropyridineDihydrofolate Synthase Inhibitor (5FCT)-5.9-6.5

This table presents the predicted binding affinities from molecular docking simulations of 2-amino-3-bromo-5-nitropyridine with a dihydrofolate synthase inhibitor protein.

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its inactivation is a common event in many cancers, making it an attractive target for novel anticancer therapies. While direct molecular docking studies of 2-amino-5-bromo-3-nitropyridine with the p53 protein are not extensively documented in the available literature, research on other pyridine (B92270) derivatives has shown their potential to interact with and modulate the p53 pathway. For instance, certain anticancer pyridine compounds have been observed to induce the expression of p53 in liver cancer cells (HepG2), leading to cell cycle arrest and apoptosis nih.gov. In silico studies on other heterocyclic compounds have also explored their potential to disrupt the interaction between p53 and its negative regulators, such as mortalin mdpi.com. These studies suggest that the pyridine scaffold is a viable candidate for designing molecules that target the p53 pathway.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the pyridine ring influence the molecule's efficacy and interaction with biological targets.

The core this compound structure possesses several key features that dictate its reactivity and biological potential:

Amino Group (-NH₂): The amino group at the 2-position is a strong electron-donating group, which can participate in hydrogen bonding with protein residues, a crucial interaction for ligand binding.

Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group at the 3-position significantly influences the electronic properties of the pyridine ring and can be critical for certain biological activities.

Bromo Group (-Br): The halogen atom at the 5-position can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

General SAR studies on pyridine derivatives have shown that the nature and position of substituents have a profound impact on their antiproliferative activity nih.gov. For example, the presence of amino and halogen groups can significantly affect the anticancer properties of the molecule nih.govnih.gov. It is hypothesized that modifications to the this compound scaffold, such as alkylation or acylation of the amino group, substitution of the bromine with other halogens, or replacement of the nitro group with other electron-withdrawing moieties, would lead to analogues with varied biological activities. This allows for the fine-tuning of the compound's properties to enhance its potency and selectivity for specific biological targets.

In Vitro Biological Evaluations

In vitro studies are essential for determining the biological activity of newly synthesized compounds in a controlled laboratory setting. These evaluations provide crucial data on the antimicrobial and anticancer potential of this compound derivatives.

The pyridine nucleus is a common feature in many antibacterial agents. Derivatives of 2-aminopyridine (B139424) have been investigated for their efficacy against various pathogenic bacterial strains. One study evaluated the antimicrobial activity of 2-amino-3-bromo-5-nitropyridine against both Gram-positive and Gram-negative bacteria. The results, presented in terms of Minimum Inhibitory Concentration (MIC), indicate moderate antibacterial activity.

Bacterial Strain Gram Stain MIC (μg/mL)
Staphylococcus aureusPositive64
Escherichia coliNegative128
Pseudomonas aeruginosaNegative32

This table summarizes the Minimum Inhibitory Concentration (MIC) values of 2-amino-3-bromo-5-nitropyridine against selected pathogenic bacteria.

These findings suggest that the this compound scaffold has potential as a basis for the development of new antimicrobial agents. Further derivatization could lead to compounds with enhanced potency and a broader spectrum of activity.

The cytotoxic effects of this compound and its derivatives have been explored against various human cancer cell lines. Preliminary in vitro studies have indicated potential anticancer properties.

Compound Class Cell Line IC₅₀ (μM)
2-Amino-3-bromo-5-nitropyridineMCF-7 (Breast)~50
Anthraquinone DerivativePC-3 (Prostate)4.65
Pyrido[2,3-d]pyrimidine DerivativeA549 (Lung)10.3
Thiophenyl Thiazolyl-Pyridine HybridA549 (Lung)0.302
Nitroimidazole DerivativeA549 (Lung)1.5 - 18.8

This table shows the IC₅₀ values of 2-amino-3-bromo-5-nitropyridine against the MCF-7 cell line and of various other pyridine and nitro-containing derivatives against PC-3 and A549 cell lines, demonstrating the anticancer potential of these chemical scaffolds.

The data indicates that the pyridine scaffold is a promising framework for the development of novel anticancer agents. The variability in IC₅₀ values among different derivatives highlights the importance of SAR studies in optimizing the structure for enhanced cytotoxicity against specific cancer cell types.

DNA Cleaving Activity Investigations

The potential for derivatives of this compound, particularly their Schiff base metal complexes, to act as DNA cleaving agents has been a subject of scientific inquiry. While direct studies on this compound derivatives are emerging, the broader class of Schiff base metal complexes has been extensively investigated for nuclease activity. These studies provide a framework for understanding the potential mechanisms through which derivatives of this compound might interact with and cleave DNA.

Transition metal complexes derived from Schiff bases are known to facilitate DNA cleavage through various mechanisms, often involving redox chemistry. For instance, Co(II) complexes of Schiff bases derived from o-phenylenediamine (B120857) have demonstrated the ability to cleave pUC19 DNA in the presence of hydrogen peroxide . Similarly, Cu(II) complexes of isoxazole (B147169) Schiff bases have been shown to cleave supercoiled plasmid pBR322 DNA, a process that can be enhanced by the presence of H₂O₂ and UV light nih.gov. The general mechanism often involves the metal center's ability to cycle between different oxidation states, leading to the generation of reactive oxygen species (ROS) that can subsequently damage the DNA backbone.

Studies on various transition metal complexes of Schiff bases have indicated that the presence of the metal ion is crucial for the nuclease activity, with the organic ligand alone often showing little to no cleavage capability. The mode of interaction is also a key factor, with some complexes binding to DNA through intercalation, which positions the metal center in close proximity to the DNA strands, facilitating cleavage ias.ac.inrsc.org. For example, Cu(II), Ni(II), and Co(II) complexes of certain Schiff bases have been shown to cleave DNA through redox-mediated pathways ias.ac.in.

While these findings are promising, it is important to note that specific and detailed research on the DNA cleaving properties of this compound derivatives is an active area of investigation. The insights gained from related Schiff base complexes provide a strong rationale for exploring these derivatives as potential DNA cleaving agents.

Compound TypeDNA TargetCleavage ConditionsObserved Activity
Co(II) Schiff Base ComplexespUC19 DNAH₂O₂Promising nuclease activity
Cu(II) Isoxazole Schiff Base ComplexespBR322 DNAH₂O₂, UV lightCapable of cleaving supercoiled DNA nih.gov
Cu(II), Ni(II), Co(II) Schiff Base ComplexesGeneralRedoxEffective DNA cleavage ias.ac.in

Pharmacological Relevance and Potential Therapeutic Applications

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its derivatives have been explored for a range of therapeutic applications, primarily centered on antimicrobial and anticancer activities.

The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, and the introduction of bromo and nitro substituents on the 2-aminopyridine scaffold can significantly influence the biological activity of the resulting derivatives. This compound is a key intermediate in the development of pharmaceuticals targeting bacterial infections and cancer chemimpex.com.

In the realm of antimicrobial agents , derivatives of 2-aminopyridine have shown notable efficacy. For instance, a series of 2-amino-5-substituted pyridine derivatives demonstrated significant fungicidal and bactericidal activity against phytopathogenic fungi and bacteria researchgate.net. The development of novel pyridothienopyrimidine derivatives has also yielded compounds with broad-spectrum antimicrobial activity nih.gov. The structural framework provided by this compound allows for the synthesis of complex molecules that can potentially overcome microbial resistance.

As for anticancer applications , this compound is a valuable building block in the synthesis of potential chemotherapeutic agents. Pyridazinone-based diarylurea derivatives, which can be synthesized from precursors related to 2-aminopyridine, have exhibited both anticancer and antimicrobial properties rsc.org. Furthermore, novel pyridothienopyrimidine derivatives have not only shown antimicrobial effects but also potent cytotoxic activity against cancer cell lines such as HepG-2 and MCF-7 nih.gov. The ability to synthesize a diverse range of derivatives from this compound makes it a compound of high interest in the ongoing search for new and effective cancer therapies.

The pharmacological importance of this compound is underscored by its role as an intermediate in the preparation of azaquinoxalinedione, a compound with potential therapeutic properties . The reactivity of the amino, bromo, and nitro groups facilitates the construction of complex molecular architectures with diverse biological functions.

Therapeutic AreaDerivative ClassTarget/Activity
Antimicrobial2-Amino-5-substituted pyridinesFungicidal and bactericidal researchgate.net
AntimicrobialPyridothienopyrimidinesBroad-spectrum antimicrobial activity nih.gov
AnticancerPyridazinone-based diarylureasAnticancer and antimicrobial rsc.org
AnticancerPyridothienopyrimidinesCytotoxic against HepG-2 and MCF-7 cells nih.gov

Future Research Directions and Prospects for 2 Amino 5 Bromo 3 Nitropyridine

Development of Sustainable and Green Synthetic Methodologies

Traditional synthesis routes for nitropyridines often rely on harsh conditions, such as the use of concentrated sulfuric acid and strong oxidizing agents like hydrogen peroxide, which pose environmental and safety concerns. google.com A significant future direction is the development of sustainable and green synthetic protocols.

Research in this area will likely focus on:

Alternative Reagents and Catalysts: Moving away from stoichiometric harsh reagents towards catalytic systems. This includes exploring metal-free catalysis, photocatalysis, and biocatalysis to mediate the nitration and halogenation steps.

Safer Solvent Systems: Replacing hazardous solvents with greener alternatives like ionic liquids, supercritical fluids, or water-based systems. A patented method using peracetic acid in glacial acetic acid represents a step in this direction, as it is considered less corrosive. google.com

Process Intensification: Implementing flow chemistry and microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and minimize waste generation. smolecule.com Optimized microwave-assisted protocols for related compounds have shown promise. smolecule.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

Table 1: Comparison of Traditional vs. Prospective Green Synthesis Parameters
ParameterTraditional Synthesis ApproachFuture Green Synthesis Goals
ReagentsConcentrated H₂SO₄, H₂O₂ google.comBiocatalysts, Photocatalysts, Milder Oxidants
SolventsConcentrated Acids, Organic SolventsWater, Ionic Liquids, Supercritical CO₂
ConditionsHigh Temperatures, Harsh pHAmbient Temperature and Pressure
EfficiencyOften generates significant byproducts google.comHigh Atom Economy, Minimal Waste
SafetyUse of corrosive and hazardous materials google.comInherently Safer Design

Integration of Advanced Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel derivatives of 2-Amino-5-bromo-3-nitropyridine. These computational tools can navigate the vast chemical space to identify molecules with optimized properties for specific applications. nih.govacs.org

Future prospects in this domain include:

De Novo Drug Design: Employing generative models to create novel molecular structures based on the this compound scaffold with desired inhibitory activity against targets like kinases or other enzymes. acs.org

Predictive QSAR Models: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and toxicity of virtual derivatives, thereby prioritizing synthetic efforts. nih.govscielo.br

Reaction Prediction: Using ML algorithms to predict the outcomes of complex derivatization reactions, aiding in the design of efficient synthetic routes.

Exploration of Novel Derivatization Pathways and Functionalization

The existing functional groups of this compound offer multiple handles for chemical modification. chemimpex.com Future research will undoubtedly focus on exploring novel and more sophisticated derivatization pathways to expand the library of accessible compounds.

Key areas for exploration are:

Advanced Cross-Coupling Reactions: Utilizing modern catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the bromine-substituted C5 position to introduce a wide array of aryl, alkyl, and alkynyl groups.

Regioselective Functionalization: Developing highly selective methods to modify one functional group in the presence of others. This includes selective reduction of the nitro group or targeted reactions on the amino group.

C-H Activation: Investigating direct C-H functionalization at the remaining open position on the pyridine (B92270) ring to introduce new substituents without the need for pre-functionalization.

Nucleophilic Aromatic Substitution (SNAr): Further exploring the reactivity of the nitro group as a leaving group in SNAr reactions, a phenomenon observed in other 3-nitropyridine (B142982) systems, to introduce diverse nucleophiles. nih.gov

Deeper Elucidation of Complex Reaction Mechanisms

A fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for controlling reaction outcomes and improving yields.

Future mechanistic studies will likely involve:

Computational Chemistry: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, identify transition states, and understand the factors controlling regioselectivity. researchgate.netnih.gov Studies on the nitration of pyridines have pointed to complex mechanisms involving N-nitropyridinium intermediates and sigmatropic shifts. ntnu.nontnu.no

Advanced Spectroscopy: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to detect and characterize transient intermediates in real-time.

Kinetics and Isotope Labeling: Performing detailed kinetic studies and using isotopic labeling to unravel the step-by-step processes in key transformations, such as nucleophilic substitution and electrophilic halogenation.

Predictive Computational Modeling for Biological Activity and ADMET Properties

Computational modeling is an indispensable tool for accelerating the drug discovery process by predicting the biological potential and pharmacokinetic profiles of new chemical entities.

For this compound derivatives, future computational work will focus on:

Molecular Docking: Systematically docking virtual libraries of derivatives into the active sites of various biological targets to predict binding affinities and modes of interaction. researchgate.netnih.gov

ADMET Prediction: Utilizing in silico tools to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Running MD simulations to assess the stability of ligand-protein complexes and understand the dynamic behavior of the molecule within a biological environment. nih.gov

Table 2: Key Computational Parameters for Drug Discovery
Computational MethodPredicted PropertySignificance
Molecular DockingBinding Energy, Inhibition Constant (Ki)Predicts potency against a biological target. nih.gov
QSARBiological Activity (e.g., IC₅₀)Relates chemical structure to activity. nih.gov
ADMET PredictionOral Bioavailability, Toxicity, MetabolismAssesses drug-likeness and potential liabilities. nih.gov
DFTHOMO-LUMO gap, Electrostatic PotentialEvaluates electronic properties and reactivity. researchgate.net
Molecular DynamicsConformational Stability, Binding Free EnergyAssesses the stability of the drug-target complex over time. nih.gov

Expansion into Emerging Areas of Chemical Biology and Material Science

The versatile structure of this compound makes it an attractive scaffold for applications beyond traditional medicinal chemistry, extending into the dynamic fields of chemical biology and material science.

Future opportunities include:

Chemical Probes: Designing and synthesizing fluorescently labeled derivatives to be used as chemical probes for imaging and studying biological processes. The inherent fluorescence of some nitropyridine derivatives provides a strong starting point. nih.gov

Functional Materials: Exploring its use in the creation of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs), conductive polymers, and sensors. chemimpex.com

Coordination Chemistry: Utilizing the pyridine nitrogen and amino group as ligation sites for the synthesis of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic or photophysical properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-nitropyridine, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via bromination and nitration of 2-aminopyridine derivatives. A key intermediate, 2-amino-5-bromopyridine, undergoes nitration using mixed acids (e.g., HNO₃/H₂SO₄). The product is isolated via neutralization and filtration, yielding 85–93% purity. Recrystallization in ethyl methyl ketone improves purity (melting point: 208–210°C) .
  • Characterization : Use melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the nitro group’s absorption in IR (~1520 cm⁻¹) confirms nitration .

Q. How can researchers ensure purity during synthesis, and what solvents are suitable for recrystallization?

  • Purification : After filtration, wash with slightly acidulated water to remove sulfates. Recrystallize using ethyl methyl ketone, which yields yellow needles with a sharp melting point (210°C) .
  • Validation : Monitor purity via thin-layer chromatography (TLC) in ethyl acetate/hexane systems and confirm absence of byproducts (e.g., di-nitrated derivatives) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Classified as Eye Irrit. Category 2 and Skin Irrit. Category 2. Use PPE (gloves, goggles) and work in a fume hood.
  • Neutralization : Spills require neutralization with sodium bicarbonate before disposal. Avoid inhalation of dust .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier molecular orbitals. Basis sets like 6-31G* are suitable for predicting nitro group electron-withdrawing effects and charge distribution .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional accuracy .

Q. What mechanistic insights explain regioselectivity in the nitration/bromination of aminopyridines?

  • Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position. Bromination at C5 precedes nitration at C3 due to steric and electronic effects. Computational studies (NPA charges) can quantify substituent directing power .
  • Contradictions : Lower yields in scaled-up reductions (e.g., Fe/HCl) suggest competing side reactions. Monitor reaction progress via LC-MS to identify intermediates .

Q. How do crystallographic studies inform intermolecular interactions in this compound derivatives?

  • Techniques : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (N–H⋯O/N–H⋯Br) and π-π stacking. Hirshfeld surface analysis quantifies contact contributions (e.g., O⋯H interactions in nitro groups) .
  • Applications : These interactions influence solubility and stability, critical for designing pharmaceutical intermediates .

Q. What analytical methods resolve contradictions in reaction yields during scale-up?

  • Troubleshooting : Lower yields in large-scale reductions may arise from incomplete mixing or localized overheating. Use flow chemistry for better temperature control.
  • Optimization : Design of experiments (DoE) can identify critical factors (e.g., stoichiometry, solvent volume) affecting yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.